molecular formula C15H25N5OS B6471462 4-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640877-88-7

4-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6471462
CAS No.: 2640877-88-7
M. Wt: 323.5 g/mol
InChI Key: FWNFYIURLMPBEA-UHFFFAOYSA-N
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Description

The compound “4-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine” is a complex organic molecule that contains several functional groups. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The triazole ring specifically contains two carbon and three nitrogen atoms . Triazoles are known to show versatile biological activities and are present in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

The future directions for this compound would depend on its specific applications. Given the biological activity of triazole compounds, it could potentially be used in the development of new pharmaceuticals .

Properties

IUPAC Name

[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5OS/c1-12-16-17-14(18(12)2)11-19-5-3-4-13(10-19)15(21)20-6-8-22-9-7-20/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNFYIURLMPBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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